4-chloro-N'-(3-nitrobenzylidene)benzohydrazide
CAS No.: 296274-70-9
Cat. No.: VC15722744
Molecular Formula: C14H10ClN3O3
Molecular Weight: 303.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 296274-70-9 |
|---|---|
| Molecular Formula | C14H10ClN3O3 |
| Molecular Weight | 303.70 g/mol |
| IUPAC Name | 4-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C14H10ClN3O3/c15-12-6-4-11(5-7-12)14(19)17-16-9-10-2-1-3-13(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
| Standard InChI Key | QMZFBTVDFDKCRV-CXUHLZMHSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Crystallography
The compound adopts an (E)-configuration at the hydrazone linkage, as confirmed by single-crystal X-ray diffraction (SCXRD). The benzohydrazide moiety forms a planar arrangement with the chlorophenyl ring, while the 3-nitrobenzylidene group exhibits a dihedral angle of 49.3°–57.1° relative to the hydrazone plane, inducing non-coplanarity . This distortion arises from steric interactions between the nitro group and adjacent substituents, a feature common in nitroaromatic hydrazones .
Table 1: Crystallographic Data for 4-Chloro-N'-(3-Nitrobenzylidene)Benzohydrazide
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 4.4717 Å, b = 11.9367 Å, c = 20.1382 Å |
| β angle | 95.689° |
| Density (calc.) | 1.500 Mg/m³ |
| Refinement method | Full-matrix least-squares on F² |
| R-factor | 0.038 |
Data derived from SCXRD analysis reveals positional disorder in the nitro group, a phenomenon attributed to rotational flexibility around the C–N bond . The crystal packing is stabilized by N–H⋯O and C–H⋯O hydrogen bonds, forming a mono-periodic network parallel to the b-axis .
Synthesis and Optimization
Condensation Reaction Protocol
The compound is synthesized via acid-catalyzed condensation between 3-nitrobenzaldehyde and 4-chlorobenzohydrazide. A typical procedure involves refluxing equimolar quantities of the reactants in ethanol or dioxane with glacial acetic acid as a catalyst .
Table 2: Synthetic Conditions and Yields
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Dioxane |
| Catalyst | Glacial acetic acid (1 mL) |
| Reaction time | 6–8 hours |
| Temperature | Reflux (78–100°C) |
| Yield | 65–70% |
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. Purification is achieved through recrystallization from chloroform or ethanol, yielding yellow to brown crystals .
Spectroscopic Characterization
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IR Spectroscopy: Key absorptions include ν(N–H) at 3188 cm⁻¹, ν(C=O) at 1670 cm⁻¹, and ν(NO₂) at 1529/1352 cm⁻¹ .
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals at δ 8.50 (s, 1H, CH=N), 7.80–8.20 (m, aromatic H), and δ 2.10 (s, 3H, CH₃ in byproducts) .
Industrial and Research Applications
Coordination Chemistry
The compound’s hydrazone moiety acts as a bidentate ligand, coordinating metals via the carbonyl oxygen and imine nitrogen. Complexes with Cu(II) and Fe(III) have been explored for catalytic and magnetic applications .
Table 3: Metal Complexation Properties
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | O,N-bidentate | Catalytic oxidation |
| Fe(III) | O,N-bidentate | Spin-crossover materials |
Material Science
Nonlinear optical (NLO) properties arise from the conjugated π-system and electron-deficient nitro group, making it a candidate for photonic devices. Hyperpolarizability (β) calculations suggest β values ~50 × 10⁻³⁰ esu, comparable to urea .
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